![molecular formula C8[13C]6H10Cl2NNaO2 B602460 Diclofenac-13C6 sodium salt CAS No. 1261393-73-0](/img/no-structure.png)

Diclofenac-13C6 sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

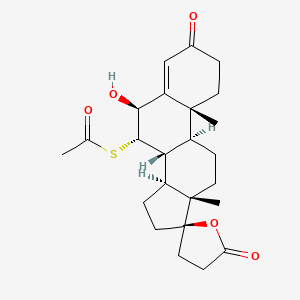

Diclofenac-13C6 sodium salt is a non-steroidal anti-inflammatory drug (NSAID) that is isotopically labeled with carbon-13. This compound is used primarily for analytical and research purposes. It is a derivative of diclofenac, which is widely used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis .

Aplicaciones Científicas De Investigación

Diclofenac-13C6 sodium salt is extensively used in scientific research, including:

Chemistry: As an analytical standard for mass spectrometry and chromatography.

Biology: To study the metabolic pathways and pharmacokinetics of diclofenac.

Medicine: In the development of new NSAIDs and to understand the drug’s mechanism of action.

Industry: For quality control and validation of diclofenac formulations

Mecanismo De Acción

Target of Action

Diclofenac-13C6 sodium salt, a labelled analogue of Diclofenac , primarily targets Cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

This compound acts as a non-selective COX inhibitor . It inhibits COX-1 and COX-2, the enzymes responsible for the production of prostaglandin G2 (PGG2), which is the precursor to other PGs . This inhibition of PG production is the common mechanism linking each effect of diclofenac .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the prostaglandin synthesis pathway . This results in a decrease in the production of PGs, which are involved in mediating inflammation and pain. Additionally, this compound has been found to activate the nitric oxide-cyclic GMP-potassium channel pathway .

Pharmacokinetics

The oral absorption of Diclofenac sodium is rapid and complete . Diclofenac binds extensively to plasma albumin . The molecular weight of diclofenac is 296.18 . The pharmacokinetic properties of this compound are expected to be similar to those of Diclofenac.

Result of Action

The inhibition of PG production by this compound leads to a reduction in inflammation and pain signaling . This makes it effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis , as well as injury-related inflammation due to surgery and physical trauma .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s physiological state. For instance, the presence of sodium phosphates may enhance the nephrotoxic effect of Nonsteroidal Anti-Inflammatory Agents . Furthermore, the solubility of Diclofenac sodium can be improved through techniques such as salt formation , which can influence its action and efficacy.

Safety and Hazards

Diclofenac-13C6 sodium salt is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It can cause damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure .

Direcciones Futuras

Diclofenac is widely used in the treatment and management of acute and chronic pain associated with inflammatory conditions, especially those involving the musculoskeletal system . The future directions of Diclofenac-13C6 sodium salt could involve its use in research to better understand the pharmacokinetics and metabolism of Diclofenac .

Análisis Bioquímico

Biochemical Properties

Diclofenac-13C6 sodium salt plays a significant role in biochemical reactions, primarily through its inhibition of cyclooxygenase (COX) enzymes. It interacts with both COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . This interaction is crucial for its anti-inflammatory and analgesic effects. Additionally, this compound binds to serum proteins, predominantly albumin, which affects its distribution and bioavailability in the body .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by inhibiting the production of prostaglandins, which play a role in inflammation and pain signaling. This inhibition can lead to reduced inflammation and pain in affected tissues. Furthermore, this compound has been shown to induce apoptosis in certain cell types, such as neural stem cells, through the activation of the caspase cascade . This apoptotic effect is significant in understanding its potential therapeutic and adverse effects on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . This binding interaction is competitive and reversible, making this compound an effective inhibitor of prostaglandin synthesis. Additionally, it may influence gene expression related to inflammatory responses, further contributing to its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over prolonged periods or under adverse conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can maintain its inhibitory effects on COX enzymes for extended periods, but its efficacy may diminish with time due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, it can cause toxicity, including gastrointestinal irritation, renal impairment, and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage management in both clinical and research settings.

Metabolic Pathways

This compound is metabolized primarily in the liver through oxidative metabolism and conjugation reactions. It undergoes hydroxylation to form hydroxy metabolites, which are then conjugated with glucuronic acid, sulfate, or taurine . These metabolic pathways are crucial for its elimination from the body and can influence its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It binds extensively to serum albumin, which facilitates its distribution throughout the body . This binding also affects its bioavailability and duration of action. Additionally, this compound can cross cellular membranes, allowing it to reach intracellular targets such as COX enzymes.

Subcellular Localization

This compound localizes primarily in the cytoplasm where it interacts with COX enzymes. It does not require specific targeting signals or post-translational modifications for its activity. Its distribution within the cell can be influenced by its binding to intracellular proteins and its ability to diffuse across cellular membranes . This subcellular localization is essential for its inhibitory effects on prostaglandin synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac-13C6 sodium salt involves the isotopic labeling of the acetophenyl ring of diclofenac with carbon-13. The process typically starts with the preparation of [2-(2,6-dichlorophenylamino)phenyl]acetic acid, which is then isotopically labeled using carbon-13. The labeled compound is subsequently converted to its sodium salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s quality .

Análisis De Reacciones Químicas

Types of Reactions: Diclofenac-13C6 sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert diclofenac to its amine derivatives.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products Formed:

Oxidation: Hydroxylated diclofenac derivatives.

Reduction: Amine derivatives of diclofenac.

Substitution: Halogenated diclofenac derivatives.

Comparación Con Compuestos Similares

Ibuprofen: Another NSAID used for pain and inflammation.

Naproxen: A widely used NSAID with a similar mechanism of action.

Ketoprofen: An NSAID used for its anti-inflammatory and analgesic properties.

Uniqueness of Diclofenac-13C6 Sodium Salt: The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise analytical studies. This feature makes it invaluable in research settings where tracking the compound’s metabolic fate is crucial .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac-13C6 sodium salt involves the introduction of 13C6 isotopes into the diclofenac molecule through a series of reactions.", "Starting Materials": [ "Diclofenac sodium", "13C6-labeled acetic anhydride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "1. Diclofenac sodium is dissolved in methanol to form a solution.", "2. 13C6-labeled acetic anhydride is added to the solution and the mixture is stirred for several hours.", "3. Sodium hydroxide is added to the mixture to neutralize the solution.", "4. The mixture is then filtered to remove any solids.", "5. Water is added to the filtrate to precipitate the diclofenac-13C6 sodium salt.", "6. The precipitate is collected by filtration and dried to obtain the final product." ] } | |

Número CAS |

1261393-73-0 |

Fórmula molecular |

C8[13C]6H10Cl2NNaO2 |

Peso molecular |

324.09 |

Pureza |

95% by HPLC; 98% atom 13C |

Números CAS relacionados |

15307-86-5 (unlabelled) |

Sinónimos |

[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt |

Etiqueta |

Diclofenac |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

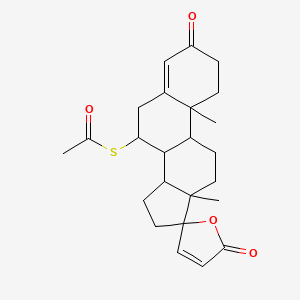

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

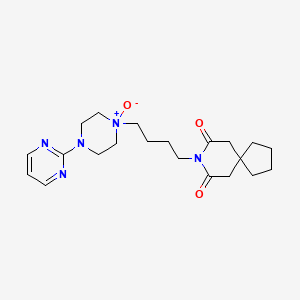

![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)

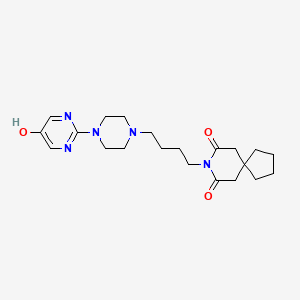

![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)